molecular formula C10H7INNaO7S B1260458 Chiniofon CAS No. 8002-90-2

Chiniofon

Cat. No.: B1260458
CAS No.: 8002-90-2
M. Wt: 435.13 g/mol
InChI Key: FNXKBSAUKFCXIK-UHFFFAOYSA-M
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Description

Chiniofon, also known as 8-Hydroxy-7-iodo-5-quinolinesulfonic acid or Ferron, is an antiprotozoal agent . It is a yellow powder composed of a sulfonic acid derived from quinoline, the sodium salt of this acid, and sodium bicarbonate . It is used in the treatment of amebiasis .


Molecular Structure Analysis

This compound has the molecular formula C10H7INNaO7S . Its molecular weight is 435.124 Da and its monoisotopic mass is 434.888550 Da . The structure of this compound includes a quinoline moiety bearing a hydroxyl group .


Physical and Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm3 . Its melting point is 269-270 °C (dec.) (lit.) . It is stable under normal conditions .

Scientific Research Applications

1. Amebicidal Agent

Chiniofon, also known as sodium iodohydroxyquinolinesulphonate, has been investigated for its potential as an amebicidal agent. Studies have compared it with hydroxyquinoline and other halogenated derivatives to assess its toxicity and amebacidal action. This compound showed an increase in toxicity with increasing halogenation of oxyquinoline, which was proportional to the atomic weight of the halogen atoms used (N. A. David, H. G. Johnstone, A. C. Reed, C. Leake, 1933); (H. Anderson, N. A. David, D. A. Koch, 1931).

2. Antiseptic and Wound Healing

This compound-containing antiseptic has been evaluated for its role in wound healing and local disinfection. Studies show that it has bacteriostatic functions and does not inhibit the growth of fibroblasts, unlike some other antiseptics. This suggests that this compound could be effective for treating acute and chronic radiation damage, indicating possible anti-inflammatory activity (M. Hagedorn, S. Hauptmann, U. Essinger, P. Kaden, C. Mittermayer, 1995).

3. Evaluation of Therapeutic Effects

This compound's therapeutic effects have been compared with other amebacidal drugs like diodoquin, milibis, and thioarsenites. It has shown efficacy against different types of amoebas, with the common side effect being diarrhea. This evaluation helps in understanding its relative effectiveness and safety in treating infections caused by amoebas (W. Sodeman, P. Beaver, 1952).

4. Analytical Chemistry

In analytical chemistry, methods have been developed for the determination of this compound, such as fluorometric titration. This process involves the titration of this compound with copper sulfate solution, facilitating its analysis and quality control in pharmaceutical preparations (J. Bishop, 1969).

Safety and Hazards

Chiniofon can cause severe skin burns and eye damage . It may also be corrosive to metals . In case of exposure, it is advised to wear protective gloves, clothing, and eye/face protection . If ingested or in case of skin or eye contact, immediate medical attention is required .

Relevant Papers

There is a paper titled “The Pharmacologic Action of this compound” by Leake CD (December 1932) that might provide more insights into the properties and uses of this compound .

Properties

IUPAC Name

sodium;hydrogen carbonate;8-hydroxy-7-iodoquinoline-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO4S.CH2O3.Na/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2-1(3)4;/h1-4,12H,(H,13,14,15);(H2,2,3,4);/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXKBSAUKFCXIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7INNaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8002-90-2
Record name Chiniofon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHINIOFON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98F8Y85B6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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